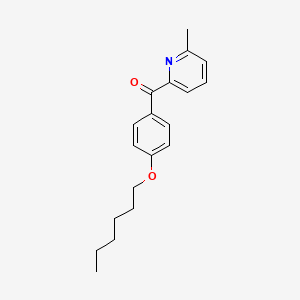

2-(4-Hexyloxybenzoyl)-6-methylpyridine

Description

BenchChem offers high-quality 2-(4-Hexyloxybenzoyl)-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hexyloxybenzoyl)-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-hexoxyphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-4-5-6-14-22-17-12-10-16(11-13-17)19(21)18-9-7-8-15(2)20-18/h7-13H,3-6,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGWESQWGIELBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222204 | |

| Record name | [4-(Hexyloxy)phenyl](6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-53-1 | |

| Record name | [4-(Hexyloxy)phenyl](6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Hexyloxy)phenyl](6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-(4-Hexyloxybenzoyl)-6-methylpyridine

The following technical guide provides an in-depth analysis of 2-(4-Hexyloxybenzoyl)-6-methylpyridine , a functionalized pyridine derivative characterized by its potential as a mesogenic ligand and a precursor for coordination polymers.

Executive Summary

2-(4-Hexyloxybenzoyl)-6-methylpyridine (C₁₉H₂₃NO₂) is a heteroaromatic ketone featuring a pyridine core substituted at the 2- and 6-positions. The molecule integrates three distinct functional domains:

-

Electron-deficient Pyridine Ring: Acts as a π-acceptor and a Lewis base (N-donor).

-

Benzoyl Bridge: Provides conjugation and a secondary coordination site (carbonyl O-donor).

-

Hexyloxy Tail: A lipophilic alkyl chain (C₆) that induces solubility in organic solvents and promotes mesomorphic (liquid crystalline) behavior in supramolecular assemblies.

This compound is primarily investigated in the fields of metallomesogens (metal-containing liquid crystals) and coordination chemistry , where the N,O-chelating pocket facilitates the formation of stable 5-membered metallacycles.

Chemical Identity & Structural Analysis[1][2]

Identification Data

| Property | Value |

| IUPAC Name | (4-Hexyloxyphenyl)(6-methylpyridin-2-yl)methanone |

| Molecular Formula | C₁₉H₂₃NO₂ |

| Molecular Weight | 297.39 g/mol |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)C |

| Key Functional Groups | Pyridine (Heterocycle), Ketone (Carbonyl), Ether (Alkoxy) |

Structural Conformation

The molecule adopts a non-planar conformation in its ground state. The carbonyl group acts as a bridge between the pyridine and phenyl rings.

-

Steric Hindrance: The rotation around the C(carbonyl)-C(pyridine) bond is restricted due to the interaction between the carbonyl oxygen and the pyridine nitrogen lone pair (dipole repulsion) or the ortho-hydrogens.

-

Chelation Pre-organization: In the presence of metal ions, the molecule rotates to align the Pyridine-N and Carbonyl-O in a cis-like conformation, forming a "chelating pocket."

Synthesis & Production Protocols

The most robust synthetic route for 2-aroyl-6-methylpyridines involves the nucleophilic addition of a Grignard reagent to a cyanopyridine precursor, followed by acid hydrolysis. This method avoids the low yields associated with Friedel-Crafts acylation on electron-deficient pyridine rings.

Retrosynthetic Analysis

-

Disconnection: C(carbonyl)-C(pyridine) bond.

-

Synthons: 6-Methyl-2-cyanopyridine (Electrophile) + 4-Hexyloxyphenylmagnesium bromide (Nucleophile).

Experimental Protocol (Standardized)

Reagents:

-

6-Methyl-2-pyridinecarbonitrile (1.0 eq)

-

4-Hexyloxyphenyl bromide (1.1 eq)

-

Magnesium turnings (1.2 eq)

-

THF (Anhydrous)

-

HCl (2M)

Step-by-Step Methodology:

-

Grignard Preparation: In a flame-dried 3-neck flask under Argon, react 4-hexyloxyphenyl bromide with Mg turnings in anhydrous THF to generate 4-hexyloxyphenylmagnesium bromide. Initiate with a crystal of iodine if necessary.

-

Addition: Cool the Grignard solution to 0°C. Add a solution of 6-methyl-2-pyridinecarbonitrile in THF dropwise over 30 minutes.

-

Imine Formation: Allow the mixture to warm to room temperature and reflux for 4 hours. The intermediate formed is the magnesium salt of the ketimine.

-

Hydrolysis: Cool the reaction mixture to 0°C and quench with 2M HCl. Stir vigorously for 2 hours at room temperature to hydrolyze the imine to the ketone.

-

Work-up: Neutralize with NaHCO₃ (sat. aq.) to pH 8.[1] Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 9:1).

Synthesis Workflow Visualization

Caption: Figure 1. Convergent synthesis pathway via Grignard addition to nitrile.

Physicochemical Characterization

Predicted Spectral Data

The following spectral signatures are characteristic of the purified compound based on structure-property relationships of the homologous series.

| Technique | Signal | Assignment |

| ¹H NMR (CDCl₃) | Methyl group on Pyridine (C6-CH₃) | |

| Phenyl Protons (Ortho to alkoxy) | ||

| Phenyl Protons (Ortho to carbonyl) | ||

| Pyridine Ring Protons (H3, H4, H5) | ||

| IR Spectroscopy | 1665 cm⁻¹ | |

| 1250 cm⁻¹ | ||

| 1590 cm⁻¹ |

Thermal Properties[4]

-

Physical State: White to pale yellow crystalline solid.

-

Melting Point: Estimated range 55–75°C (based on homologs).

-

Solubility: Soluble in CHCl₃, CH₂Cl₂, THF; Sparingly soluble in Ethanol; Insoluble in Water.

Functional Applications

Coordination Chemistry (Ligand Behavior)

The 2-benzoylpyridine core is a classic N,O-bidentate ligand . Upon reaction with transition metal salts (e.g., CuCl₂, Zn(OAc)₂), the molecule acts as a chelator.

-

Mechanism: The pyridine nitrogen and the carbonyl oxygen bind to the metal center, forming a stable 5-membered chelate ring.

-

Utility: These complexes are often studied for catalysis (e.g., ethylene polymerization) and luminescence .

Metallomesogens

The hexyloxy chain introduces anisotropy and flexibility, key requirements for liquid crystals.

-

Ligand Itself: The 2,6-disubstituted pyridine geometry is "bent" (approx 120°), which often suppresses liquid crystalline phases in the pure ligand compared to linear 1,4-phenylene derivatives.

-

Metal Complexes: Coordination to a metal (e.g., Pd, Pt) can linearize the overall geometry or induce a discotic phase, generating metallomesogens —materials that combine the order of crystals with the fluidity of liquids and the magnetic/electronic properties of metals.

Coordination Mode Visualization

Caption: Figure 2. Bidentate N,O-chelation mode forming a 5-membered metallacycle.

Safety & Handling

-

Hazards: Like most pyridine derivatives, this compound should be treated as a potential irritant to skin, eyes, and the respiratory system.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the alkyl chain or hydrolysis.

-

Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

- Newkome, G. R., & Paudler, W. W. (1982). Contemporary Heterocyclic Chemistry. Wiley-Interscience.

-

Bruce, D. W. (1993). "Metallomesogens: Metal Complexes in Ordered Fluid Phases". Inorganic Materials. Link

- Constable, E. C. (1989). "Homoleptic complexes of 2,2′-bipyridine and related ligands". Advances in Inorganic Chemistry, 34, 1-63.

- Serrano, J. L. (1996). Metallomesogens: Synthesis, Properties, and Applications. VCH Publishers. (Source for alkoxybenzoylpyridine liquid crystal behavior).

Sources

2-(4-Hexyloxybenzoyl)-6-methylpyridine CAS number and safety data sheet

The following is an in-depth technical guide and safety analysis for 2-(4-Hexyloxybenzoyl)-6-methylpyridine , a specialized organic intermediate likely utilized in the synthesis of functional materials (liquid crystals) and coordination ligands.

Part 1: Identification & Characterization[1][2]

Chemical Identity

This compound belongs to the class of aroylpyridines , specifically functionalized at the 2-position of the pyridine ring.[1] It combines a lipophilic hexyloxy chain with a chelating pyridine-carbonyl core, making it a critical building block for metallomesogens (metal-containing liquid crystals) and supramolecular assemblies.[2][1]

| Property | Specification |

| Chemical Name | 2-(4-Hexyloxybenzoyl)-6-methylpyridine |

| Systematic Name | (4-(Hexyloxy)phenyl)(6-methylpyridin-2-yl)methanone |

| CAS Number | Not widely indexed in public registries.[2][1] (See Note 1) |

| Molecular Formula | C₁₉H₂₃NO₂ |

| Molecular Weight | 297.39 g/mol |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC(C)=CC=C2 |

| Structure Class | Pyridyl-Aryl Ketone / Alkoxy-functionalized Ligand |

Note 1 (Reference Standards): While the specific CAS for the hexyloxy derivative is not publicly listed in standard open-access databases, it is a homolog of 2-(4-Heptylbenzoyl)-6-methylpyridine (CAS 1187170-42-8) and methanone (CAS 1187164-60-8) .[2][1] Researchers should reference these homologs for regulatory filing analogies.

Physicochemical Properties (Predicted)

Based on Structure-Activity Relationships (SAR) of homologous aroylpyridines.

| Parameter | Value / Range |

| Physical State | White to pale yellow crystalline solid |

| Melting Point | 55°C – 65°C (Typical for C6-alkoxy homologs) |

| Boiling Point | ~420°C (at 760 mmHg) |

| Solubility | Soluble in CH₂Cl₂, Toluene, THF; Insoluble in Water |

| LogP (Octanol/Water) | ~5.2 (Highly Lipophilic) |

| pKa (Pyridine N) | ~3.5 (Reduced basicity due to electron-withdrawing carbonyl) |

Part 2: Safety Data Sheet (SDS) Analysis

Hazard Classification (GHS-Predicted): As a research chemical in the pyridine-ketone family, this substance should be treated as Irritating and potentially Bioaccumulative .[2][1]

GHS Label Elements[2][3]

Hazard Statements

-

H411: Toxic to aquatic life with long-lasting effects (Due to lipophilic hexyloxy chain).[2]

Precautionary Protocols

| Category | Protocol |

| PPE | Nitrile gloves (0.11 mm min), Safety Goggles, Lab Coat.[2][1] |

| Inhalation | Use within a fume hood.[2][1] If inhaled, move to fresh air.[3][2][1] |

| Skin Contact | Wash with soap and water.[3][2][1] Lipophilic nature aids skin absorption; monitor for systemic pyridine toxicity.[2][1] |

| Storage | Store under inert gas (Nitrogen/Argon) at 2-8°C. Hygroscopic potential. |

Part 3: Synthesis & Manufacturing[3]

The most robust synthetic route for 2-aroyl-6-methylpyridines is the Grignard Addition to Nitriles , followed by acid hydrolysis.[2][1] This method prevents over-addition (formation of tertiary alcohols) which is common when reacting esters.[2][1]

Reaction Pathway[2][3]

-

Precursor A: 4-Hexyloxybromobenzene is converted to its Grignard reagent.[1]

-

Precursor B: 6-Methyl-2-pyridinecarbonitrile (6-Methyl-2-cyanopyridine).[2][1]

-

Intermediate: Ketimine salt formation.

Process Flow Diagram (Graphviz)

Caption: Figure 1. Convergent synthesis via Grignard addition to nitrile, ensuring mono-addition selectivity.[2][1]

Experimental Protocol (Bench Scale)

-

Grignard Formation: In a dry 3-neck flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 4-hexyloxybromobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 2 hours until Mg is consumed.

-

Addition: Cool the Grignard solution to 0°C. Cannulate a solution of 6-methyl-2-pyridinecarbonitrile (0.9 eq) in THF into the reaction mixture.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight. The solution will turn dark red/brown (imine salt).[2][1]

-

Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 3 hours to hydrolyze the imine to the ketone.

-

Workup: Neutralize with NaHCO₃. Extract with Dichloromethane (3x).[2] Dry organic layer over MgSO₄.[2][1]

-

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc 9:1).

Part 4: Applications & Analytical Validation

Functional Applications

-

Metallomesogens: The N,O-chelating pocket (pyridine nitrogen + carbonyl oxygen) binds transition metals (e.g., Pd, Pt, Cu).[2][1] The hexyloxy tail provides the anisotropy required for liquid crystalline phases (nematic/smectic).[2][1]

-

Photoluminescence: Zinc(II) and Boron(III) complexes of this ligand often exhibit tunable fluorescence for OLED applications.[2]

Quality Control (QC) Specifications

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed:

| Method | Expected Signature |

| ¹H NMR (CDCl₃) | δ 2.65 (s, 3H, Py-CH₃), δ 4.05 (t, 2H, -OCH₂-), δ 7.0 (d, 2H, Ar-H), δ 8.1 (d, 2H, Ar-H ortho to C=O).[2][1] |

| IR Spectroscopy | 1660 cm⁻¹ (Strong C=O stretch, conjugated), 1590 cm⁻¹ (Pyridine ring breathing).[2][1] |

| Mass Spectrometry | m/z 298 [M+H]⁺. |

References

-

PubChem. 2,4-Dihydroxy-6-methylpyridine (Related Structure Analysis). National Library of Medicine.[2][1] Available at: [Link][2][1]

-

EPA CompTox. methanone (Homolog Data).[2][1] US Environmental Protection Agency.[2][1] Available at: [Link][2][1]

Sources

- 1. EP0035228A1 - Tetrazole derivatives, process for the preparation thereof, and anti-ulcer composition containing the same - Google Patents [patents.google.com]

- 2. TWI351404B - Cyclic protein tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Pyridine Derivatives in Liquid Crystal Design

From Molecular Scaffolding to Supramolecular Assembly

Executive Summary

This guide analyzes the critical role of pyridine heterocycles in the engineering of advanced liquid crystalline (LC) materials. Unlike standard phenyl-based mesogens, pyridine derivatives introduce a permanent transverse or longitudinal dipole moment depending on the nitrogen position, significantly altering dielectric anisotropy (

Part 1: Molecular Architecture & Electronic Tuning

The incorporation of a pyridine ring into a mesogenic core is not merely a structural substitution; it is an electronic strategy. The nitrogen atom, possessing a lone pair and high electronegativity, distorts the electron cloud of the aromatic system.

Dielectric Anisotropy ( )

In Twisted Nematic (TN) and Super Twisted Nematic (STN) displays, the threshold voltage (

-

Mechanism: Replacing a benzene ring with a pyridine ring creates a permanent dipole.

-

2,5-Disubstituted Pyridines: If the nitrogen is positioned to align the dipole with the molecular long axis,

becomes strongly positive. This allows for lower driving voltages in display devices. -

3,5-Disubstituted Pyridines: These often yield negative

materials, useful for Vertical Alignment (VA) modes, though less common than their 2,5-analogs due to synthetic complexity.

Birefringence ( ) and Viscosity

Pyridine derivatives, particularly when coupled with isothiocyanate (-NCS) terminal groups, exhibit exceptionally high birefringence (

-

Causality: The

-electron deficiency of the pyridine ring, when conjugated with electron-rich systems (like phenyl rings or alkynes), enhances polarizability anisotropy. -

Viscosity Trade-off: While heterocycles generally increase rotational viscosity (

) compared to pure hydrocarbons, pyridine is less viscous than saturated heterocycles like dioxane, maintaining acceptable response times.

Part 2: Synthesis Strategy – The Suzuki-Miyaura Protocol

For both drug development and LC synthesis, the construction of biaryl cores is pivotal. The Suzuki-Miyaura coupling is the industry standard for connecting pyridine moieties to phenyl rings due to its tolerance of functional groups.

Strategic Considerations

-

Catalyst Poisoning: The basic nitrogen of pyridine can coordinate with Palladium (Pd), potentially poisoning the catalyst.

-

Solution: Use of bulky phosphine ligands (e.g.,

or S-Phos) or slightly higher catalyst loading (3-5 mol%) to maintain the active cycle.

Validated Experimental Protocol

Target Synthesis: 4-(Pyridin-4-yl)phenyl derivatives (Common LC Core).

Reagents:

-

Aryl Halide: 1-Bromo-4-alkylbenzene (1.0 eq)

-

Boronic Acid: Pyridine-4-boronic acid (1.2 eq)[1]

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (3 mol%) -

Base:

(2M aqueous solution) (3.0 eq) -

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (degassed).

Step-by-Step Workflow:

-

Inert Environment: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

) for 15 minutes. -

Dissolution: Add Aryl Halide and Pyridine-boronic acid to the flask. Dissolve in degassed solvent.

-

Activation: Add the Base solution. Stir for 5 minutes.

-

Catalysis: Add

quickly against a counter-flow of -

Reflux: Heat to 85°C (reflux) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Quench & Workup: Cool to RT. Filter through Celite to remove Pd black. Extract with Ethyl Acetate.[1][2] Wash organic layer with Brine.[2]

-

Purification: Flash column chromatography (Silica gel). Recrystallize from Ethanol for LC-grade purity (>99.5%).

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to pyridine coupling, highlighting the oxidative addition and reductive elimination steps.

Caption: Suzuki-Miyaura catalytic cycle for pyridine-phenyl coupling. High-contrast nodes indicate key transition states.

Part 3: Hydrogen-Bonded Supramolecular LCs

One of the most elegant applications of pyridine in LC research is its role as a hydrogen-bond acceptor. Pioneered by Kato and Fréchet, this approach allows for the "self-assembly" of liquid crystals from non-mesogenic precursors.

The Mechanism

A pyridine derivative (acting as a proton acceptor) is mixed with a carboxylic acid (proton donor, e.g., benzoic acid).

-

Interaction: A directional intermolecular hydrogen bond forms between the pyridyl nitrogen and the carboxylic acid hydroxyl group.

-

Result: The formation of a linear, rod-like dimer that mimics the rigid core of a traditional calamitic liquid crystal.

-

Advantage: This is a dynamic, reversible process. The LC properties can be tuned simply by changing the ratio or nature of the acid/base components without new covalent synthesis.

Visualizing Self-Assembly

The diagram below demonstrates the dimerization process that induces mesophase behavior.

Caption: Self-assembly of a supramolecular mesogen via hydrogen bonding between pyridine and carboxylic acid moieties.[3]

Part 4: Comparative Data & Characterization

To validate the synthesis and properties of pyridine-based LCs, specific characterization techniques are required.

Property Comparison Table

The following table contrasts a standard phenyl-based LC (4-Cyano-4'-pentylbiphenyl, 5CB) with a pyridine analog.

| Property | 5CB (Phenyl Core) | Pyridine Analog (2,5-Substituted) | Impact of Pyridine |

| Dielectric Anisotropy ( | +13.0 | +18.5 to +22.0 | Increase: Lone pair adds to dipole vector. |

| Birefringence ( | 0.18 | 0.22 - 0.25 | Increase: Enhanced polarizability. |

| Viscosity ( | Low | Moderate | Increase: Stronger intermolecular forces. |

| UV Stability | High | Moderate | Decrease: Pyridine absorption bands can be sensitive. |

Characterization Protocols

-

Differential Scanning Calorimetry (DSC):

-

Purpose: Determine phase transition temperatures (Crystal

Nematic -

Protocol: Cycle sample at 5°C/min. Look for reversible peaks. H-bonded complexes often show broader peaks than covalent LCs.

-

-

Polarized Optical Microscopy (POM):

-

Purpose: Identify texture (Schlieren for Nematic, Focal Conic for Smectic).

-

Protocol: Thin film (5

) between glass slides. Observe under crossed polarizers while heating/cooling.

-

-

Dielectric Spectroscopy:

References

-

Kato, T., & Fréchet, J. M. J. (1989).[6] Stabilization of a liquid-crystalline phase through noncovalent interaction with a polymer side chain.[7] Macromolecules.

-

Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals.[8][9] Crystals.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.

-

BenchChem. (2025).[1][2] Suzuki Coupling Protocol for the Synthesis of Pyridine Derivatives.[1] Application Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1) Supramolecular Liquid Crystals [kato.t.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. surajitdhara.in [surajitdhara.in]

- 9. A high birefringence liquid crystal for lenses with large aperture - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Hexyloxybenzoyl)-6-methylpyridine

These application notes provide a comprehensive guide for the synthesis of 2-(4-Hexyloxybenzoyl)-6-methylpyridine, a compound of interest for researchers in medicinal chemistry and materials science. The protocol is designed to be robust and reproducible, with detailed explanations of the underlying chemical principles and practical considerations for success in a laboratory setting.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, with many exhibiting a wide range of biological activities.[1] The title compound, 2-(4-Hexyloxybenzoyl)-6-methylpyridine, features a diaryl ketone scaffold, a common pharmacophore in various therapeutic agents. The presence of the hexyloxy chain imparts lipophilicity, which can be crucial for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. This guide details a reliable two-part synthetic strategy, commencing with the preparation of the key acylating agent, 4-hexyloxybenzoyl chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of 6-methylpyridine.

Overall Synthetic Scheme

The synthesis is logically divided into two main stages: the preparation of the acylating agent and the subsequent Friedel-Crafts acylation.

Sources

Application Notes and Protocols for 2-(4-Hexyloxybenzoyl)-6-methylpyridine as a Bidentate Ligand

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Promise of Substituted 2-Benzoylpyridine Ligands in Coordination Chemistry

The 2-benzoylpyridine scaffold represents a versatile class of bidentate ligands, coordinating to metal centers through the pyridine nitrogen and the carbonyl oxygen. This N,O-coordination motif has been instrumental in the development of a diverse range of metal complexes with applications in catalysis, materials science, and medicinal chemistry. The electronic and steric properties of these ligands can be finely tuned by introducing substituents on both the pyridine and the benzoyl rings.

This guide focuses on a specific, yet underexplored, member of this family: 2-(4-Hexyloxybenzoyl)-6-methylpyridine . The presence of a hexyloxy group on the benzoyl ring introduces lipophilicity, which can be advantageous for solubility in organic solvents and for facilitating interactions with biological membranes. The methyl group at the 6-position of the pyridine ring can influence the steric environment around the metal center, potentially impacting catalytic activity and the stability of the resulting complexes. While direct literature on this exact molecule is sparse, this document provides a comprehensive guide based on established principles and protocols for analogous 2-benzoylpyridine derivatives.

PART 1: Synthesis and Characterization of the Ligand

A robust and reproducible synthesis of the ligand is the cornerstone of its application in coordination chemistry. Based on established methodologies for similar 2-benzoylpyridine derivatives, a multi-step synthetic route is proposed.

Proposed Synthetic Pathway

The synthesis of 2-(4-Hexyloxybenzoyl)-6-methylpyridine can be logically approached through a Grignard reaction followed by oxidation, a common and effective method for the preparation of benzoylpyridines.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Hexyloxybenzoyl)-6-methylpyridine

Case ID: PUR-24H6M Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Purification Protocols for Lipophilic Benzoyl-Pyridine Derivatives

Executive Summary

Welcome to the Technical Support Center. You are likely working with 2-(4-Hexyloxybenzoyl)-6-methylpyridine , a compound often synthesized as a liquid crystal precursor or a ligand for coordination chemistry.

The Core Challenge: This molecule possesses a "schizophrenic" solubility profile. The pyridine ring and ketone bridge are polar and basic, while the hexyloxy tail (C6 chain) is lipophilic. This amphiphilic nature creates specific purification hazards:

-

Emulsions: The protonated cation acts as a surfactant, causing severe emulsions during acid-base extraction.

-

Oiling Out: The alkyl tail lowers the melting point, causing the compound to separate as an oil rather than crystals during recrystallization.

-

Streaking: The basic pyridine nitrogen interacts strongly with acidic silanol groups on silica gel.

The following guides are structured to navigate these specific physicochemical hurdles.

Module 1: Crystallization (The Primary Method)

Status: Recommended First-Line Defense Success Rate: High (if "oiling out" is managed)

Recrystallization is preferred over chromatography for scale-up, but the hexyloxy tail requires a specific solvent gradient.

Solvent Selection Table

| Solvent System | Ratio (v/v) | Suitability | Mechanism |

| Ethanol / Water | 9:1 to 5:1 | High | The alkyl tail is insoluble in water; the pyridine is soluble in EtOH. Water acts as a strong anti-solvent. |

| Hexane / Ethyl Acetate | 10:1 to 4:1 | Medium | Good for removing polar tars. Risk of product remaining in mother liquor due to high lipophilicity. |

| Methanol | 100% | Low | Often too soluble; leads to low recovery yields unless cooled to -20°C. |

Protocol: The "Slow-Cool" Technique

Prevents the formation of amorphous oils.

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-7 mL per gram).

-

Filtration: Hot filter to remove insoluble inorganic salts (e.g., AlCl₃ residues from Friedel-Crafts).

-

Anti-Solvent Addition:

-

Keep the solution near boiling.

-

Add warm water dropwise until a faint persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of Ethanol to clear the solution back to transparent.

-

-

Crystallization:

-

Harvest: Cool to 4°C, filter, and wash with cold 50% EtOH/Water.

Workflow Visualization

Figure 1: Decision tree for recrystallization, specifically addressing the "oiling out" phenomenon common in long-chain alkyl derivatives.

Module 2: Acid-Base Extraction (The Chemical Method)

Status: Conditional Warning: High Risk of Emulsion

This method exploits the basic nitrogen (pyridine pKa ~5.2) to separate the product from neutral impurities (e.g., unreacted hexyloxybenzene) or acidic impurities (e.g., carboxylic acids).

The Surfactant Hazard

When you protonate 2-(4-Hexyloxybenzoyl)-6-methylpyridine with HCl, you create a cationic head (pyridinium) and a lipophilic tail (hexyloxy). You have essentially synthesized a cationic surfactant (soap). Vigorous shaking will create a stable emulsion that may take days to separate.

Optimized Protocol

-

Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O).

-

Why Et₂O? It separates faster from water than DCM or Ethyl Acetate, reducing emulsion stability.

-

-

Extraction (The "Gentle" Mix):

-

Add 1M HCl.

-

DO NOT SHAKE VIGOROUSLY. Invert the funnel gently 20-30 times.

-

-

Phase Separation:

-

Aqueous Layer (Bottom): Contains your Product (Protonated).

-

Organic Layer (Top): Contains neutral impurities. Discard.

-

-

Recovery (The pH Switch):

-

Cool the aqueous layer to 0-5°C.

-

Slowly basify with 2M NaOH until pH > 10.

-

Observation: The product will precipitate as a solid or oil.

-

-

Final Extraction: Extract the turbid basic mixture with DCM, dry over MgSO₄, and evaporate.

Module 3: Chromatography (The Polishing Method)

Status: High Purity / Low Throughput Key Reagent: Triethylamine (TEA)

If recrystallization fails to separate isomers (e.g., regioisomers from the synthesis), silica gel chromatography is required.

The "Streaking" Issue

Pyridine derivatives "drag" or "streak" on silica gel because the basic nitrogen hydrogen-bonds with the acidic silanols on the silica surface. This results in broad peaks and poor separation.

The Fix: Mobile Phase Modifier

You must "deactivate" the silica.

-

Mobile Phase: Hexane : Ethyl Acetate (Start 9:1, Gradient to 7:3).

-

Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

Troubleshooting & FAQs

Q1: My product is a yellow oil and won't solidify. What is wrong?

A: This is common for hexyloxy-substituted compounds. The melting point is likely depressed by small amounts of solvent or impurities (liquid crystal range).

-

Fix 1: High Vacuum drying (0.1 mbar) for 12 hours to remove solvent traces.

-

Fix 2: Trituration. Add cold Pentane or Hexane to the oil and sonicate. This often forces the solid lattice to form.

Q2: During acid extraction, I have a middle layer that won't separate.

A: You have a "rag layer" emulsion.

-

Fix: Add solid NaCl (brine effect) to increase the density of the aqueous layer. If that fails, filter the entire emulsion through a pad of Celite. The Celite breaks the surface tension of the droplets.

Q3: The product has a persistent yellow color.

A: This is likely a trace oxidation byproduct (pyridine-N-oxide or conjugated tars).

-

Fix: Dissolve in hot ethanol and add Activated Carbon . Boil for 5 minutes, filter hot through Celite, then proceed with recrystallization.

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

U.S. Patent 3,891,661 . (1975). Process for preparation of benzoylpyridines and derivatives. Link (Describes Friedel-Crafts synthesis and crystallization of benzoyl pyridines from Methanol/EtOAc).

-

Organic Syntheses, Coll. Vol. 3 . (1955). 3-Benzoylpyridine.[9] p. 108.[10] Link (Foundational method for handling benzoyl-pyridine extraction and distillation).

-

Fluorochem . (n.d.). Product Specification: 2-(4-Hexyloxybenzoyl)pyridine. Link (Confirmation of commercial existence and solid state properties).

-

University of Rochester . (n.d.). Solvents for Recrystallization. Link (General solubility rules for polar/non-polar hybrid molecules).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-(4-Hexyloxybenzoyl)-6-methylpyridine before handling.

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 4. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]

- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Hexyloxybenzoyl Substitution on Methylpyridine

Welcome to the technical support center for optimizing the acylation of methylpyridine with 4-hexyloxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. Instead of a generic protocol, we will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a framework for rational optimization.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental challenges and mechanistic considerations unique to acylating pyridine-based heterocycles.

Q1: Why is my standard Friedel-Crafts acylation of methylpyridine failing?

A: This is the most common point of failure. Standard Friedel-Crafts acylation, which works well for electron-rich aromatic rings like benzene, is generally unsuitable for pyridine and its derivatives for two primary reasons[1][2]:

-

Lewis Base Interaction: The nitrogen atom in the methylpyridine ring possesses a lone pair of electrons, making it a Lewis base. It will readily react with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction.[3][4] This forms a stable complex, which neutralizes the catalyst and prevents it from activating the acylating agent.[3]

-

Ring Deactivation: The formation of this N-Lewis acid complex places a positive charge on the nitrogen atom. This has a powerful electron-withdrawing effect, strongly deactivating the pyridine ring towards electrophilic attack by the acylium ion.[5][6] The ring becomes too "electron-poor" to participate in the reaction.

Attempting a direct Friedel-Crafts acylation on methylpyridine will typically result in no product, recovery of starting materials, or undesired side reactions.

Q2: If not Friedel-Crafts, what is the correct mechanism for this reaction?

A: The reaction should be approached as a Nucleophilic Acyl Substitution . In this pathway, the electron-rich nitrogen of the methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-hexyloxybenzoyl chloride.[7][8] This reaction generally proceeds via a two-step addition-elimination mechanism.[8]

The initial site of attack is almost always the pyridine nitrogen, leading to the formation of an N-acylpyridinium salt . This intermediate is often the first, and sometimes only, product formed. Achieving substitution on the carbon skeleton of the ring (C-acylation) or the methyl group is a more complex challenge that requires specific strategies to bypass this initial N-acylation.

Q3: What are the most critical factors for optimizing reaction time and yield?

A: Success hinges on promoting the nucleophilic acyl substitution pathway. The key levers for optimization are:

-

Catalysis: Using a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP) , can significantly accelerate the reaction. DMAP is more nucleophilic than methylpyridine and initially reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more susceptible to attack by the methylpyridine.[9]

-

Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents and intermediates. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are common choices. For slower reactions, a higher-boiling solvent like N,N-Dimethylformamide (DMF) might be necessary, although it can be harder to remove.[9]

-

Temperature: Temperature control is a delicate balance. Insufficient heat will lead to a sluggish or stalled reaction.[10] Conversely, excessive heat can promote side reactions and decomposition.[10] Monitoring the reaction progress (e.g., by TLC or LC-MS) while gradually increasing the temperature is a sound strategy.

-

Base/Stoichiometry: The reaction releases hydrochloric acid (HCl), which will protonate the basic methylpyridine, rendering it non-nucleophilic. An auxiliary, non-nucleophilic base (like triethylamine, TEA, or diisopropylethylamine, DIPEA) is often required to scavenge this acid and maintain the reaction rate.

Section 2: Troubleshooting Guide - From Slow Reactions to Complex Mixtures

This guide addresses specific experimental issues in a problem-and-solution format.

Problem 1: The reaction is not starting or the yield is extremely low.

-

Symptom: After several hours, analysis (TLC, LC-MS) shows only unreacted methylpyridine and possibly some hydrolyzed hexyloxybenzoyl chloride.

-

Possible Cause A: Inappropriate Reaction Conditions. You may be attempting a Friedel-Crafts reaction with a Lewis acid catalyst.

-

Solution: Redesign the experiment to facilitate nucleophilic acyl substitution. Remove all Lewis acids. Introduce a nucleophilic catalyst like DMAP (0.1-0.2 equivalents) and an acid scavenger like triethylamine (1.1-1.5 equivalents).

-

-

Possible Cause B: Moisture Contamination. Acyl chlorides are highly sensitive to moisture, which hydrolyzes them to the unreactive carboxylic acid. Catalysts can also be deactivated.[10][11]

-

Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

-

-

Possible Cause C: Inactive Reagents. The 4-hexyloxybenzoyl chloride may have degraded during storage.

Problem 2: The reaction is very slow, taking days to reach minimal conversion.

-

Symptom: The reaction proceeds, but the rate is impractical for synthesis.

-

Possible Cause A: Insufficient Temperature. The activation energy for the reaction is not being overcome.

-

Solution: Begin the reaction at room temperature and monitor its progress. If slow, gradually increase the temperature in 10-15 °C increments (e.g., to 40 °C, then 60 °C), holding for a few hours at each step while monitoring for product formation and potential decomposition.

-

-

Possible Cause B: Suboptimal Solvent. The solvent may not be effectively stabilizing the charged intermediates formed during the reaction.

-

Solution: Consider switching to a more polar aprotic solvent. If the reaction is slow in DCM, retrying in acetonitrile may increase the rate.

-

-

Possible Cause C: Insufficient Catalyst. If using a catalyst like DMAP, the loading may be too low for an efficient turnover.

-

Solution: While catalytic amounts are typical, for a sluggish reaction, consider increasing the DMAP loading to 0.3 or even 0.5 equivalents.

-

Problem 3: The reaction produces a complex mixture of products.

-

Symptom: TLC shows multiple new spots, and the crude NMR spectrum is difficult to interpret.

-

Possible Cause A: N-acylation vs. C-acylation. You may be forming the desired C-acylated product alongside the kinetically favored N-acylpyridinium salt.

-

Solution: The N-acylpyridinium salt is often an intermediate. Driving the reaction to completion with heat and extended reaction times may promote rearrangement or further reaction to the desired C-acylated product, though this is not guaranteed. In some cases, specialized methods like metalating the pyridine ring before adding the acyl chloride are needed for selective C-acylation.[1]

-

-

Possible Cause B: Multiple Acylation Sites. Acylation may be occurring on the ring and/or the methyl group.

-

Solution: Regioselectivity is highly dependent on the methylpyridine isomer (2-, 3-, or 4-) and the reaction conditions. The protons on the methyl group of 2- and 4-methylpyridine are acidic and can be deprotonated by a strong base, leading to acylation at the methyl position.[14] To avoid this, use a mild, non-nucleophilic base like TEA or DIPEA instead of a strong base like an organolithium.

-

Section 3: Visualized Mechanisms and Workflows

Reaction Mechanism: DMAP-Catalyzed Acylation

The diagram below illustrates the catalytic cycle of DMAP in promoting the nucleophilic acyl substitution on methylpyridine.

Caption: Catalytic cycle for DMAP-mediated acylation of methylpyridine.

Troubleshooting Workflow: Diagnosing Low Yield

Use this decision tree to systematically diagnose and resolve issues with low product yield.

Caption: Decision tree for troubleshooting low reaction yield.

Section 4: Optimized Experimental Protocol

This protocol describes a robust starting point for the DMAP-catalyzed acylation of 4-methylpyridine. Note: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: Synthesis of 4-methyl-1-(4-(hexyloxy)benzoyl)pyridin-1-ium chloride.

Materials:

-

4-Methylpyridine (1.0 eq)

-

4-(Hexyloxy)benzoyl chloride (1.1 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.15 eq)

-

Triethylamine (TEA) (1.2 eq), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, condenser, dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

-

Reagent Preparation: In the flask, dissolve 4-methylpyridine (1.0 eq) and DMAP (0.15 eq) in anhydrous DCM. Add the triethylamine (1.2 eq) to the mixture.

-

Acyl Chloride Addition: Dissolve 4-(hexyloxy)benzoyl chloride (1.1 eq) in a separate volume of anhydrous DCM and add it to a dropping funnel.

-

Reaction Initiation: Cool the flask containing the methylpyridine solution to 0 °C using an ice bath. Add the acyl chloride solution dropwise over 20-30 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting methylpyridine is a key indicator.

-

Heating (If Necessary): If the reaction is slow at room temperature after 6 hours, gently heat the mixture to reflux (~40 °C for DCM) and continue to monitor for another 6-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove excess acid and unreacted acyl chloride) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude product, an N-acylpyridinium salt, is often a solid or viscous oil. It can be purified by recrystallization or by column chromatography on silica gel, using a polar eluent system (e.g., a gradient of methanol in DCM).

Section 5: Data Summary for Optimization

The following table provides a conceptual framework for how different reaction parameters can influence reaction time and yield. The values are illustrative and represent expected trends for this type of transformation.

| Entry | Catalyst (eq) | Base (eq) | Solvent | Temperature (°C) | Estimated Time (h) | Expected Yield (%) | Notes |

| 1 | None | TEA (1.2) | DCM | 25 | > 48 | < 10 | Uncatalyzed reaction is extremely slow. |

| 2 | DMAP (0.15) | None | DCM | 25 | 24 | ~ 25 | Reaction stalls as generated HCl protonates the substrate. |

| 3 | DMAP (0.15) | TEA (1.2) | DCM | 25 | 12 | ~ 75 | Good starting point. Room temperature provides a balance. |

| 4 | DMAP (0.15) | TEA (1.2) | DCM | 40 (Reflux) | 4-6 | > 90 | Heating significantly reduces reaction time. |

| 5 | DMAP (0.15) | TEA (1.2) | THF | 66 (Reflux) | 3-5 | > 90 | Higher reflux temperature can further accelerate the reaction. |

| 6 | AlCl₃ (1.1) | None | DCM | 25 | > 48 | ~ 0 | Demonstrates the failure of the Friedel-Crafts approach. |

References

-

BYJU'S. (2022, February 18). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Lin, S. T., et al. (2021). Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances, 11, 24238–24246. Retrieved from [Link]

-

Quora. (2017, December 14). Why does pyridine not give a Friedel craft reaction? Retrieved from [Link]

-

Quora. (2016, November 22). Why nucleophilic substitution in pyridine favours at position-2? Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Brainly.in. (2018, March 21). Friedel crafts acylation for pyridine. Retrieved from [Link]

-

Gevorgyan, V., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Retrieved from [Link]

-

Kareem, A. (n.d.). Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon. Retrieved from [Link]

-

Abad, A., et al. (2017). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

-

Gevorgyan, V., et al. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Retrieved from [Link]

-

YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

-

JoVE. (2025, May 22). Limitations of Friedel–Crafts Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Video: Limitations of Friedel–Crafts Reactions [jove.com]

- 3. quora.com [quora.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brainly.in [brainly.in]

- 6. m.youtube.com [m.youtube.com]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. docta.ucm.es [docta.ucm.es]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. benchchem.com [benchchem.com]

Technical Support Center: Photostability of 2-(4-Hexyloxybenzoyl)-6-methylpyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability of 2-(4-Hexyloxybenzoyl)-6-methylpyridine under UV irradiation. It is designed to offer practical troubleshooting advice, detailed experimental protocols, and a foundational understanding of the photochemical processes that may be encountered.

Frequently Asked Questions (FAQs)

Q1: Is 2-(4-Hexyloxybenzoyl)-6-methylpyridine expected to be sensitive to UV light?

Yes, the molecular structure of 2-(4-Hexyloxybenzoyl)-6-methylpyridine contains two key chromophores that are known to absorb UV radiation and are susceptible to photodegradation.[1][2] The benzoylpyridine moiety, in particular, is an aromatic ketone, a class of compounds well-known for their photochemical reactivity.[1][3] The presence of a carbonyl group directly attached to both a pyridine and a benzene ring creates a conjugated system that can be readily excited by UV light, potentially initiating degradation pathways.[3][4]

Q2: What are the likely photochemical degradation pathways for this molecule?

Based on the known photochemistry of benzophenones and pyridyl ketones, several degradation pathways can be anticipated for 2-(4-Hexyloxybenzoyl)-6-methylpyridine upon UV irradiation:

-

Norrish Type Reactions: Aromatic ketones can undergo cleavage at the carbon-carbon bond adjacent to the carbonyl group (α-cleavage or Norrish Type I reaction). This would lead to the formation of a 4-hexyloxybenzoyl radical and a 6-methyl-2-pyridyl radical. These highly reactive radical intermediates can then participate in a variety of secondary reactions.

-

Hydrogen Abstraction: The excited triplet state of the benzophenone moiety is a powerful hydrogen abstractor.[5] It can abstract a hydrogen atom from the hexyloxy side chain (intramolecularly) or from the solvent (intermolecularly), leading to the formation of a ketyl radical and other radical species.[5][6]

-

Pyridine Ring Reactions: The pyridine ring itself can undergo photochemical reactions. Studies on 2-pyridyl ketones have shown the formation of persistent radical intermediates upon UV irradiation, suggesting that the presence of the carbonyl group at the 2-position of the pyridine ring is critical for this type of reactivity.[3][4]

-

Photoisomerization and Rearrangement: While less common for this specific structure, photoisomerization of the pyridine ring or rearrangement of the overall molecule cannot be entirely ruled out, as such processes have been observed in related pyridyl compounds.[7]

Q3: What type of experimental setup is required for a reliable photostability study?

A robust photostability study should be conducted in accordance with the ICH Q1B guidelines.[8] The key components of the experimental setup include:

-

A Calibrated Light Source: The light source should be capable of emitting both UV-A and visible light. A xenon lamp or a metal halide lamp is often used to simulate sunlight.[9] Alternatively, a combination of cool white fluorescent and near-UV lamps can be employed.[9] The light intensity (irradiance and illuminance) should be calibrated and monitored throughout the experiment.

-

A Controlled Environment: The experiment should be conducted in a photostability chamber that allows for temperature and humidity control. This is crucial to differentiate between photodegradation and thermal degradation.[10]

-

Dark Control Samples: A parallel experiment with samples shielded from light (e.g., wrapped in aluminum foil) but kept under the same temperature and humidity conditions is mandatory. This allows for the assessment of any degradation that is not light-induced.

-

Suitable Sample Containers: Samples should be placed in chemically inert and transparent containers, such as quartz cuvettes or glass vials, to ensure maximum and uniform light exposure.

Q4: How does the choice of solvent affect the photodegradation of my compound?

The solvent can play a significant role in the photodegradation process in several ways:

-

Polarity Effects: The polarity of the solvent can influence the energy levels of the excited states of the molecule, potentially altering the degradation pathway and rate.[1][11]

-

Hydrogen Donation: Solvents with readily abstractable hydrogen atoms (e.g., alcohols like isopropanol or methanol) can act as hydrogen donors to the excited ketone, promoting photoreduction and the formation of ketyl radicals.[5][12] In contrast, aprotic solvents like acetonitrile may favor other degradation pathways.

-

Oxygen Concentration: The presence of dissolved oxygen can lead to photo-oxidative degradation pathways. Degassing the solvent or running the experiment under an inert atmosphere (e.g., nitrogen or argon) can help to elucidate the role of oxygen in the degradation process.

Troubleshooting Guide

Q: I'm observing a new, unexpected peak in my HPLC chromatogram after UV exposure. What could it be?

A new peak in the chromatogram is a strong indication of a photodegradation product. To identify this unknown, consider the following:

-

Analyze with a Mass Spectrometer (LC-MS): The most effective way to gain structural information about the new peak is to analyze the sample using LC-MS. The mass-to-charge ratio (m/z) of the new peak can provide the molecular weight of the degradation product.

-

Consult the Potential Degradation Products Table: Compare the observed molecular weight with the predicted molecular weights of potential degradation products based on the likely photochemical pathways.

| Potential Degradation Product | Proposed Formation Pathway | Change in Molecular Weight (from parent) | Notes |

| 6-methylpyridine-2-carboxylic acid | Oxidation of the benzoyl group | -177.25 | |

| 4-hexyloxybenzoic acid | Cleavage of the C-C bond between the carbonyl and the pyridine ring | -92.12 | |

| 2-benzoyl-6-methylpyridine | Loss of the hexyloxy group | -101.17 | |

| Hydroxylated derivatives | Photo-oxidation | +16 | Multiple isomers are possible. |

| Products of solvent addition | Radical reaction with the solvent | Varies depending on the solvent |

Q: My compound is degrading in the dark control sample. What does this mean?

Degradation in the dark control indicates that your compound is also susceptible to thermal degradation or hydrolysis under the experimental conditions (temperature, pH, solvent). It is crucial to quantify the degradation in the dark control and subtract it from the total degradation observed in the light-exposed sample to isolate the effect of photodegradation. If the thermal degradation is significant, you may need to lower the temperature of your experiment.

Q: The rate of degradation is not reproducible between experiments. What could be the cause?

Lack of reproducibility in photostability studies can stem from several factors:

-

Inconsistent Light Exposure: Ensure your light source is stable and that the samples are placed in the same position relative to the light source in every experiment. The output of lamps can decrease over time, so regular calibration is essential.

-

Variable Sample Preparation: Ensure that the concentration of your sample and the solvent composition are identical for each experiment. Small variations can lead to different degradation kinetics.

-

Temperature Fluctuations: Monitor and control the temperature of your samples closely. Even minor temperature differences can affect reaction rates.

-

Oxygen Levels: If the degradation is sensitive to oxygen, variations in the amount of dissolved oxygen in the solvent can lead to inconsistent results. Consider de-gassing your solvent before each experiment.

Experimental Protocols

Protocol 1: Forced Photodegradation Study

This protocol outlines a forced degradation study to assess the photostability of 2-(4-Hexyloxybenzoyl)-6-methylpyridine in solution, based on ICH Q1B guidelines.[8][9]

1. Sample Preparation: a. Prepare a stock solution of 2-(4-Hexyloxybenzoyl)-6-methylpyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. b. Dilute the stock solution to a working concentration of 0.1 mg/mL with the same solvent. c. Transfer the working solution into transparent, chemically inert vials (e.g., quartz or borosilicate glass). d. Prepare a "dark control" sample by wrapping a vial containing the same solution in aluminum foil.

2. Irradiation: a. Place the sample vials and the dark control in a photostability chamber equipped with a calibrated light source that provides both UV-A and visible light. b. Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. c. Maintain a constant temperature throughout the experiment (e.g., 25°C). d. Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

3. Analysis: a. Analyze the withdrawn aliquots immediately using a stability-indicating HPLC method (see Protocol 2). b. Quantify the peak area of the parent compound and any degradation products. c. Calculate the percentage of degradation at each time point, correcting for any degradation observed in the dark control.

Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing an HPLC method capable of separating 2-(4-Hexyloxybenzoyl)-6-methylpyridine from its potential photodegradation products.

1. Instrumentation: a. HPLC system with a UV-Vis detector (or a photodiode array detector) and preferably a mass spectrometer (ESI-MS). b. A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient: a. Mobile Phase A: 0.1% formic acid in water. b. Mobile Phase B: 0.1% formic acid in acetonitrile. c. Gradient Program (example):

| Time (min) | % Mobile Phase B |

|---|---|

| 0 | 30 |

| 20 | 95 |

| 25 | 95 |

| 26 | 30 |

| 30 | 30 |

3. Method Parameters: a. Flow Rate: 1.0 mL/min. b. Column Temperature: 30°C. c. Injection Volume: 10 µL. d. UV Detection Wavelength: Monitor at the λmax of the parent compound (determine this by running a UV scan) and at least one other wavelength to ensure detection of degradants with different chromophores.

4. Method Validation: a. Analyze a sample that has been subjected to forced degradation. b. Ensure that the parent peak is well-resolved from all degradation product peaks. c. If co-elution occurs, optimize the gradient, mobile phase composition, or try a different column chemistry (e.g., a phenyl-hexyl column).

Visualizations

Proposed Photodegradation Pathway

Caption: Proposed photodegradation pathways for 2-(4-Hexyloxybenzoyl)-6-methylpyridine.

Experimental Workflow for Photostability Testing

Caption: Workflow for conducting a photostability study.

References

-

Wieszczycka, K., Gorzelanczyk, A., & Zembrzuska, J. (2013). Photodegradation of pyridylketoximes in methanolic solutions under UV–Vis radiation. Research on Chemical Intermediates, 39(3), 853–868. [Link]

-

Slanina, Z., et al. (2018). Photoswitching hydrazones based on benzoylpyridine. RSC Advances, 8(23), 12534-12540. [Link]

-

Jarraha, R., et al. (2019). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Journal of Physical Chemistry & Biophysics, 9(2). [Link]

-

Cuquerella, M. C., et al. (2011). Solvent Effects in Hydrogen Abstraction from Cholesterol by Benzophenone Triplet Excited State. Organic Letters, 13(15), 4132–4135. [Link]

-

Li, X., et al. (2024). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. The Journal of Physical Chemistry Letters. [Link]

-

Gollner, A., et al. (2006). New photocleavable structures III: Photochemistry and photophysics of pyridinoyl and benzoyl-based photoinitiators. Photochemical & Photobiological Sciences, 5(9), 842-849. [Link]

-

Li, X., et al. (2024). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. PubMed. [Link]

-

Fang, W. H. (2009). Solvent Effects on Photoreactivity of Valerophenone: A Combined QM and MM Study. The Journal of Organic Chemistry, 74(23), 9063–9071. [Link]

-

Lu, M. C., et al. (2009). Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst: Identification of the Reaction Pathway. Journal of the Chinese Chemical Society, 56(4), 734-742. [Link]

-

García-Ballesteros, S., et al. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Journal of Hazardous Materials, 413, 125345. [Link]

-

Gemo, M., et al. (2023). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters, 25(13), 2269–2274. [Link]

-

Veeprho. (2020). Evaluation of Photodegradation Pathways. [Link]

-

Weerasinghe, C. A., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Molecules, 28(11), 4496. [Link]

-

Fasani, E., et al. (1996). Molecular mechanisms of photosensitization induced by drugs. XII. Photochemistry and photosensitization of rufloxacin: an unusual photodegradation path for the antibacterials containing a fluoroquinolone-like chromophore. Journal of Photochemistry and Photobiology B: Biology, 34(1), 43-51. [Link]

-

Yagi, S., et al. (2021). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry, 17, 237-246. [Link]

-

Weerasinghe, C. A., et al. (2023). Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Asia-Pacific Network for Global Change Research. [Link]

-

Singh, S., et al. (2015). Pathway of Photo Degradation Condition for Drug Substance and Drug Product. ResearchGate. [Link]

-

Weerasinghe, C. A., et al. (2023). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. ResearchGate. [Link]

-

Verma, G. (2017). Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol. ResearchGate. [Link]

-

Das, P. K., & Scaiano, J. C. (1980). Ketyl radicals of benzoylpyridines. The Journal of Physical Chemistry, 84(16), 2074–2077. [Link]

-

Lin, K., & Reinhard, M. (2009). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Science & Technology, 43(6), 1800-1805. [Link]

-

Chen, Y. L., et al. (2008). Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1377–1385. [Link]

-

Burns, E. E., et al. (2022). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 24(10), 1693-1704. [Link]

-

Bilski, P., & Martinez, C. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. Molecules, 27(6), 1874. [Link]

-

Isaksson, J., et al. (2022). Degradation of Pharmaceuticals Through Sequential Photon Absorption and Photoionization – the Case of Amiloride Derivatives. ChemRxiv. [Link]

-

Spina, F., et al. (2025). Study of the Photoinduced Fate of Selected Contaminants in Surface Waters by HPLC‐HRMS. Rapid Communications in Mass Spectrometry, 39(10), e10009. [Link]

-

Pitts, J. N., et al. (1956). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society, 78(18), 4699–4702. [Link]

-

Yagi, S., et al. (2021). Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journals. [Link]

-

Van den Bossche, M., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research eDepot. [Link]

-

Haugen, S., et al. (2023). Aromatic Monomer Analysis by UHPLC-MS/MS. Protocols.io. [Link]

-

Bai, Y., et al. (2011). Two copper(II) complexes with 4-benzoylpyridine ligand: synthesis, crystal structure and luminescent properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1338-1344. [Link]

-

Gryko, D. T., et al. (2026). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 31(1), 13. [Link]

-

Aurora Pro-Sci. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

-

Wang, Y., et al. (2020). UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment. Chemosphere, 258, 127208. [Link]

-

Errami, M., et al. (2016). Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3. ResearchGate. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. veeprho.com [veeprho.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting phase separation in 2-(4-Hexyloxybenzoyl)-6-methylpyridine mixtures

Welcome, researchers and formulation scientists. This guide is designed to be your primary resource for understanding and resolving a common yet complex challenge encountered during the development of formulations containing 2-(4-Hexyloxybenzoyl)-6-methylpyridine: phase separation . Whether observed as cloudiness, droplet formation, or complete layer separation, this phenomenon can compromise the stability, efficacy, and safety of your final product.

This document moves beyond a simple checklist. It provides in-depth, cause-and-effect explanations for why phase separation occurs with this specific molecule and offers structured, scientifically-grounded strategies to diagnose and solve the issue.

Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis

This section addresses the most immediate questions you may have upon observing instability in your mixture.

Q1: What exactly is phase separation and what does it look like?

Phase separation is the process where a single, homogeneous liquid mixture separates into two or more distinct liquid phases.[1] In the context of your work with 2-(4-Hexyloxybenzoyl)-6-methylpyridine, this can manifest in several ways:

-

Cloudiness or Turbidity: The initial sign that your solution is no longer homogenous. This is often caused by the formation of microscopic droplets of a second phase, a phenomenon known as liquid-liquid phase separation (LLPS).[2]

-

Oiling Out: A more advanced stage where the microscopic droplets coalesce into larger, visible oily droplets that remain suspended or settle.

-

Layer Formation: Complete separation into two distinct liquid layers, driven by differences in density between the solute-rich and solvent-rich phases.

Q2: I've observed phase separation. What are the most likely root causes?

Phase separation is fundamentally a thermodynamic process driven by the system's tendency to minimize its free energy.[1] For a molecule like 2-(4-Hexyloxybenzoyl)-6-methylpyridine, the key contributing factors are:

-

Supersaturation: The most common cause. You have dissolved more compound than the solvent can stably hold at a given temperature.[3] This is a non-equilibrium state, and the system will try to return to equilibrium by expelling the excess solute as a separate phase.[4]

-

Poor Solvent Selection: The chosen solvent or solvent system may not be optimal for this molecule's specific polarity. The principle of "like dissolves like" is fundamental; a mismatch in polarity between the solute and solvent can lead to immiscibility.[5]

-

Temperature Fluctuations: The solubility of most organic solids, including likely this one, is highly dependent on temperature.[6] If a solution is prepared at an elevated temperature and then cooled, its capacity to hold the solute decreases, often leading to supersaturation and subsequent phase separation.[7]

-

pH Shifts (in aqueous or protic systems): The pyridine nitrogen in the molecule has basic properties. In solutions with varying pH, its protonation state can change, altering its polarity and solubility, which can trigger phase separation.

-

Presence of Impurities or Incompatible Excipients: Undisclosed impurities from synthesis or interactions with other formulation components (polymers, salts, etc.) can alter the overall solubility parameters of the mixture, inducing separation.[8]

Q3: What are the key physicochemical properties of 2-(4-Hexyloxybenzoyl)-6-methylpyridine that I should be aware of?

Understanding the molecule's structure is the first step in troubleshooting. While detailed experimental data for this specific compound is not widely published, we can infer its behavior from its constituent parts: the benzoylpyridine core and the hexyloxy tail.

-

Structure: The molecule consists of a moderately polar benzoylpyridine head and a long, nonpolar hexyloxy alkyl tail. This dual nature (amphiphilicity) is critical; it means the molecule will not behave as a simple polar or nonpolar compound.

-

Solubility Profile: It is expected to be poorly soluble in water.[9] Its solubility will be higher in organic solvents. The "like dissolves like" principle suggests that solvents of intermediate polarity or mixtures of polar and nonpolar solvents might be most effective.[10][11] It is likely soluble in solvents like chloroform and methanol.[12]

-

Hydrogen Bonding: The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors.[13] This influences its interaction with protic solvents (like alcohols) versus aprotic solvents (like THF or DCM).

| Property Inference | Structural Basis | Implication for Phase Separation |

| Low Aqueous Solubility | Large nonpolar hexyloxy group and aromatic rings. | High tendency to phase separate from aqueous or highly polar solutions. |

| Moderate Polarity | Presence of polar pyridine and ketone functionalities. | Requires careful selection of organic solvents; neither extremely polar nor extremely nonpolar solvents may be ideal alone.[14] |

| Potential for Crystallization | It is a solid at room temperature with a defined melting point (41-43°C).[12][15] | If the separated phase is solid, the issue is precipitation/crystallization, not LLPS. If it is an oil, it is LLPS, which can be a precursor to crystallization.[2] |

| pH Sensitivity | Basic nitrogen atom on the pyridine ring. | Changes in pH can alter the molecule's charge and polarity, drastically affecting solubility in protic or aqueous-organic mixtures. |

Part 2: Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and resolve the phase separation issue.

Caption: Troubleshooting workflow for phase separation.

Step 1: Characterize the Separated Phase

Before changing parameters, you must understand the nature of the separation.

Protocol: Microscopic Examination

-

Sample Preparation: Carefully extract a small, representative sample of the phase-separated mixture using a pipette.

-

Slide Mounting: Place a drop of the sample onto a clean microscope slide and cover with a coverslip.

-

Observation: Use a standard optical microscope, ideally with Differential Interference Contrast (DIC), which enhances the contrast of transparent droplets.[16]

-

Analysis:

-

Liquid Droplets: If you observe spherical droplets that may coalesce or merge over time, you are dealing with Liquid-Liquid Phase Separation (LLPS).[17]

-

Solid Particles: If you observe crystalline (angular) or amorphous (irregular) solid particles, the issue is precipitation or crystallization.

-

This distinction is critical because LLPS is often a precursor to crystallization and indicates a supersaturated liquid state, while direct precipitation points to a more severe solubility issue.[3]

Step 2: Address Supersaturation

Supersaturation is the primary suspect in most cases of phase separation.[4]

Q: How do I know if my solution is supersaturated? A: A simple test is to see if adding a small seed crystal of your compound induces rapid crystallization. If it does, your solution was supersaturated. More systematically, you need to determine the solubility limit under your experimental conditions.

Protocol: Isothermal Solubility Determination

-

Preparation: In a sealed vial, add a known excess of 2-(4-Hexyloxybenzoyl)-6-methylpyridine to a measured volume of your solvent system.

-

Equilibration: Agitate the mixture at your target experimental temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the excess solid to settle. Carefully filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a calibrated analytical technique like HPLC-UV. This concentration is the equilibrium solubility (C*) at that temperature.

-

Action: Compare your intended experimental concentration (C) with the measured solubility (C). If C > C, your system is supersaturated. The primary solution is to reduce your working concentration to a level at or below C*.

Step 3: Optimize the Solvent System

If reducing the concentration is not feasible, the solvent system must be improved. The goal is to find a solvent or co-solvent system that better matches the polarity of your compound.[18]

Q: How do I select a better solvent? A: Based on the molecule's structure (nonpolar tail, polar head), a single solvent may not be ideal. A co-solvent system is often the solution. You should screen a range of solvents with varying polarities.

Protocol: Solvent Screening for Miscibility

-

Select Solvents: Choose a range of solvents based on polarity. Good candidates to test would include:

-

Nonpolar: Heptane, Toluene

-

Intermediate Polarity (Aprotic): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

-

Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

-

Polar Protic: Ethanol, Isopropanol (IPA), Methanol

-

-